11(S)-Hete

Cardiovascular Biology Cytochrome P450 Enantioselectivity

11(S)-HETE (11(S)-Hydroxyeicosatetraenoic Acid, CAS 54886-50-9) is a specific stereoisomer of the eicosanoid 11-HETE, a metabolite of the cytochrome P450 (CYP)-mediated oxidation of arachidonic acid. It exists as one of two enantiomers, with 11(R)-HETE being its direct chiral counterpart.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
Cat. No. B12342513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11(S)-Hete
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13-/t19-/m1/s1
InChIKeyGCZRCCHPLVMMJE-JQBFKNNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11(S)-HETE: A Chiral Oxylipin for Cardiovascular and Inflammation Research


11(S)-HETE (11(S)-Hydroxyeicosatetraenoic Acid, CAS 54886-50-9) is a specific stereoisomer of the eicosanoid 11-HETE, a metabolite of the cytochrome P450 (CYP)-mediated oxidation of arachidonic acid [1]. It exists as one of two enantiomers, with 11(R)-HETE being its direct chiral counterpart. Unlike the racemic mixture, (±)11-HETE, the pure (S)-enantiomer enables precise investigation of stereospecific biological activities. Its primary research utility stems from its distinct and potent effects on CYP enzyme expression and activity, which are critical in understanding pathways related to cardiovascular disease and inflammation [2]. The compound's relevance is highlighted by its differential behavior compared to its (R)-enantiomer in various biological systems, making it an essential tool for targeted mechanistic studies.

Stereochemically pure (S)-enantiomer for enantioselective pathway studies

Supports CYP enzyme expression and activity research in cardiovascular and inflammation models

Enables differentiation from (R)-enantiomer and racemic mixture in cell-based assays

Why 11(S)-HETE is Not Interchangeable with 11(R)-HETE or Other HETEs


The assumption that 11(S)-HETE and its enantiomer, 11(R)-HETE, are biologically equivalent is incorrect and can lead to significant misinterpretation of experimental results. As demonstrated in recent studies, these two molecules, despite their identical chemical composition, exhibit clear enantioselective differences in their molecular targets and functional outcomes [1]. In a head-to-head comparison, only 11(S)-HETE significantly increased the catalytic activity of CYP1B1 and uniquely upregulated CYP2J expression [2]. Furthermore, baseline endogenous levels of 11(S)-HETE are higher in human plasma and serum compared to the (R)-enantiomer, indicating a distinct physiological relevance . This stereospecificity is a hallmark of biological systems and underscores why substituting 11(S)-HETE with its (R)-counterpart, a racemic mixture, or other HETE positional isomers will yield a different, and potentially confounding, experimental phenotype.

Target11(S)-HETE(R)-enantiomer or racemate may not activate CYP1B1, altering pathway response
Target11(S)-HETERacemic mixture may mask enantioselective CYP2J upregulation observed in cardiomyocyte models
Target11(S)-HETEPositional isomers 12(S)-HETE, 15(S)-HETE are LOX-derived with distinct receptor interactions; CYP pathway modulation may not transfer

Quantitative Differentiation of 11(S)-HETE from its Comparators


Enantioselective Activation of CYP1B1 by 11(S)-HETE vs. 11(R)-HETE

In a direct head-to-head comparison using human recombinant CYP1B1, only 11(S)-HETE significantly increased CYP1B1 catalytic activity, an effect not observed with the 11(R)-HETE enantiomer [1]. This stereospecific allosteric activation is a key differentiator, indicating that 11(S)-HETE is the bioactive enantiomer for this pathway.

CYP1B1 activation
Head-to-head
11(S)-HETE significantly increased CYP1B1 catalytic activity; 11(R)-HETE showed no significant effect. Human recombinant CYP1B1 enzyme assay.
Supports enantioselective CYP1B1 pathway activation context
Qualitative difference; allosteric activation reported only for (S)-enantiomer
Cardiovascular Biology Cytochrome P450 Enantioselectivity

Differential Upregulation of CYP Enzyme mRNA in Human Cardiomyocytes by 11(S)-HETE

Treatment of human RL-14 cardiomyocytes with 20 µM of each enantiomer for 24 hours revealed a distinct pattern of CYP gene regulation [1]. While both enantiomers upregulated CYP4F2, only 11(S)-HETE significantly increased the mRNA and protein levels of CYP2J [1]. This demonstrates a broader and more pronounced effect on the CYP450 enzyme network.

CYP expression in cardiomyocytes
Head-to-head
11(S)-HETE upregulated CYP2J and CYP4F2 mRNA/protein; 11(R)-HETE increased only CYP4F2. RL-14 cardiomyocytes, 20 µM, 24h.
Distinct CYP2J regulation pattern supports pathway mapping
CYP2J involvement may be (S)-specific; verify in target cell models
Cardiomyocyte Hypertrophy Cytochrome P450 Gene Expression

Endogenous Abundance of 11(S)-HETE in Human Plasma and Serum Compared to 11(R)-HETE

Quantitative analysis of human biological samples shows that 11(S)-HETE levels are endogenously higher than those of its counterpart, 11(R)-HETE, in both isolated human plasma and serum . This difference is also maintained under inflammatory conditions, as seen in LPS-stimulated isolated human plasma .

Endogenous abundance
Cross-study
11(S)-HETE levels are higher than 11(R)-HETE in human plasma and serum; difference maintained under LPS stimulation.
Higher endogenous levels may indicate broader physiological context
Source-specific review; quantitative validation recommended
Biomarker Discovery Lipidomics Inflammation

Structural Distinction from Positional Isomers 12(S)-HETE and 15(S)-HETE

Mid-chain HETEs, including 11-, 12-, and 15-HETE, are distinct positional isomers formed via different enzymatic pathways (CYP450 vs. lipoxygenase) [1]. While direct quantitative comparisons for all biological activities are not fully defined in a single study, their structural difference confers distinct receptor and protein interactions [1]. For instance, 12(S)-HETE is known for its potent stereospecific effects on cell adhesion and tumor metastasis via distinct receptors, a biological profile not shared by 11(S)-HETE [2].

Positional isomer distinction
Class-level
11(S)-HETE is CYP-derived; 12(S)-HETE and 15(S)-HETE are primarily lipoxygenase products with different receptor profiles.
Divergent enzymatic origin indicates distinct signaling targets
Direct functional comparisons may be limited; verify pathway context
Eicosanoid Signaling GPCR Structure-Activity Relationship

Validated Research Applications for 11(S)-HETE


Investigating CYP1B1-Mediated Cardiac Hypertrophy

Use 11(S)-HETE as a specific agonist to activate CYP1B1 and induce a hypertrophic phenotype in human cardiomyocyte cell lines, such as RL-14 cells. This application is directly supported by evidence showing enantioselective activation of CYP1B1 catalytic activity and induction of cellular hypertrophy markers by 11(S)-HETE, but not its (R)-counterpart [1]. This makes it an ideal tool for dissecting the role of the CYP1B1 pathway in cardiovascular disease.

Delineating CYP2J and CYP4F Signaling Networks

Employ 11(S)-HETE in comparative studies with 11(R)-HETE to differentiate downstream signaling events mediated by CYP2J versus CYP4F. The proven ability of 11(S)-HETE to upregulate both CYP2J and CYP4F2, in contrast to 11(R)-HETE which only affects CYP4F2, provides a precise chemical tool for mapping these distinct branches of the CYP450 network in cardiovascular and renal models [1].

Biomarker Method Development and Validation in Lipidomics

Utilize 11(S)-HETE as a key analytical standard for the development and validation of LC-MS/MS or GC-MS methods aimed at quantifying endogenous HETEs in clinical samples. Its naturally higher abundance in human plasma and serum, particularly under inflammatory conditions, makes it a more prominent target for biomarker studies related to conditions like allergic rhinitis or cardiovascular disease .

Application
Selection Property
Validation Focus
CYP1B1 pathway studies in cardiac hypertrophy models
Enantioselective CYP1B1 activation context
CYP1B1-dependent hypertrophic marker induction
CYP2J and CYP4F network mapping in cardiovascular models
Differential CYP2J vs CYP4F regulation
Downstream signaling endpoint analysis
LC-MS/MS method development for HETE quantification in research plasma matrices
Endogenous abundance advantage in human plasma
Enantiomer-specific chromatographic resolution and sensitivity

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26 linked technical documents
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